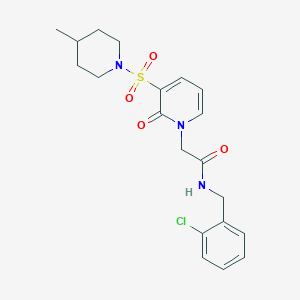

N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorobenzyl group, a piperidine ring, and a sulfonyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-15-8-11-24(12-9-15)29(27,28)18-7-4-10-23(20(18)26)14-19(25)22-13-16-5-2-3-6-17(16)21/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINPDFUPGYJYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:

-

Formation of the Chlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.

-

Piperidine Derivative Synthesis: : The next step involves the synthesis of the 4-methylpiperidine derivative. This can be achieved by reacting piperidine with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

-

Sulfonylation: : The 4-methylpiperidine derivative is then sulfonylated using sulfonyl chloride (RSO₂Cl) to introduce the sulfonyl group. This reaction typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.

-

Coupling with Pyridine Derivative: : The sulfonylated piperidine is then coupled with a pyridine derivative, which is synthesized separately. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

-

Final Assembly: : The final step involves the coupling of the chlorobenzyl intermediate with the pyridine-sulfonyl-piperidine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.

-

Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides or thiols from the reduction of the sulfonyl group.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperidine ring may also interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorobenzyl)-2-(3-(piperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: Similar structure but lacks the methyl group on the piperidine ring.

N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of the 4-methylpiperidine ring and the specific positioning of the sulfonyl and chlorobenzyl groups make N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide unique. These features contribute to its distinct reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-chlorobenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a chlorobenzyl group, a sulfonyl moiety, and a pyridine derivative, which contribute to its biological activity. The presence of the 4-methylpiperidin-1-yl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The sulfonamide group is known for its role in inhibiting various enzymes, while the pyridine ring may facilitate binding to specific receptors in the central nervous system.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin levels, potentially offering antidepressant effects.

- Antimicrobial Properties : The sulfonamide component has been linked to antimicrobial activity, making it a candidate for further exploration in treating infections.

Study 1: Antidepressant Potential

A study investigating the effects of similar compounds on serotonin reuptake inhibition demonstrated that modifications in the piperidine structure could enhance antidepressant activity. The findings indicated an increase in serotonin levels in animal models treated with related compounds, suggesting a similar potential for this compound .

Study 2: Antimicrobial Activity

In vitro assays conducted on related sulfonamide compounds revealed significant antimicrobial effects against various bacterial strains. These studies highlighted the importance of the sulfonamide moiety in exerting antibacterial activity, supporting further investigation into the antimicrobial properties of this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.